2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-bromo-5-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKDSADJBHHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Multifaceted Compound: Context Within α Haloketones and Polyhalogenated Aromatics
2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is a member of two significant classes of organic compounds: α-haloketones and polyhalogenated aromatic compounds. The presence of a halogen atom on the carbon adjacent (the α-carbon) to the carbonyl group defines it as an α-haloketone. numberanalytics.com This structural feature is of paramount importance as it activates the molecule for a variety of nucleophilic substitution and rearrangement reactions. The halogen's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons, making these compounds versatile intermediates in organic synthesis. acs.org
Simultaneously, the compound is classified as a polyhalogenated aromatic compound due to the presence of multiple halogen atoms (bromine and chlorine) on the phenyl ring. mdpi.com Polyhalogenated aromatic hydrocarbons are known for their diverse, and often pronounced, chemical and physical properties. mdpi.com The specific pattern of halogenation on the aromatic ring of this compound influences its electronic properties, lipophilicity, and steric profile, which in turn dictates its reactivity and potential applications. molaid.com The combination of the α-bromo ketone functionality with a polyhalogenated aromatic ring creates a molecule with multiple reactive sites, offering a rich platform for synthetic exploration.
The Driving Force: Rationale for Academic Scrutiny
The academic investigation into 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is propelled by its potential as a versatile building block in the synthesis of more complex molecules. α-Haloketones are crucial precursors for the construction of various heterocyclic compounds, some of which exhibit significant biological activity. researchgate.net The reactivity of the α-bromo group allows for its displacement by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most notable reactions of α-haloketones is the Favorskii rearrangement, a process that converts these compounds into carboxylic acid derivatives, often with a contraction of the carbon skeleton. numberanalytics.comwikipedia.org This rearrangement is a powerful tool for accessing highly branched or strained cyclic systems. organicreactions.org The specific substitution pattern of this compound presents an interesting substrate for such rearrangements, potentially leading to novel and synthetically useful products. Furthermore, the presence of multiple halogen atoms on the aromatic ring opens up possibilities for cross-coupling reactions, allowing for the introduction of additional functional groups and the construction of elaborate molecular architectures.
A Historical Perspective: the Evolution of Halogenated Ethanone Research
Research into halogenated ethanone (B97240) derivatives, particularly α-haloketones, has a rich history dating back to the late 19th century with the discovery of the Favorskii rearrangement. numberanalytics.com Early studies focused on understanding the fundamental reactivity of these compounds and elucidating the mechanisms of their characteristic reactions. Over the past several decades, significant advancements have been made in the methods for synthesizing α-haloketones, moving from the use of hazardous reagents like liquid bromine to safer and more selective alternatives. researchgate.net
The study of halogenated acetophenones has also evolved, with researchers exploring the influence of halogen substituents on the physical and chemical properties of these molecules. For instance, the presence and position of halogens on the acetophenone (B1666503) ring have been shown to direct the docking preferences in hydrogen bonding interactions. nih.govresearchgate.net More recently, the focus has shifted towards harnessing the unique reactivity of these compounds in the synthesis of bioactive molecules and functional materials. The development of modern analytical techniques has further enabled detailed structural characterization and a deeper understanding of the reaction mechanisms involving these halogenated derivatives. rasayanjournal.co.in
Sophisticated Spectroscopic and Structural Characterization in Research Contexts
The definitive identification and structural elucidation of a synthetic compound like 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone rely on a suite of advanced analytical methods. Each technique provides a unique piece of the structural puzzle, from elemental composition and fragmentation to three-dimensional arrangement in the solid state and vibrational characteristics of its chemical bonds.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing information on how a molecule fragments under specific conditions. In a hypothetical MS/MS experiment, this compound would first be ionized, and its molecular ion peak would be selected. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. This parent ion would then be subjected to collision-induced dissociation (CID) to generate fragment ions.
The fragmentation pattern would be highly informative. Key fragmentation pathways for α-haloketones typically involve:
α-Cleavage: Loss of the bromine atom from the ethanone (B97240) moiety (-Br) or cleavage of the C-C bond between the carbonyl group and the bromomethyl group.
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a [C₇H₃BrClCO]⁺ acylium ion. The subsequent loss of carbon monoxide (-CO) is a common secondary fragmentation.
Halogen Loss from the Ring: Fragmentation could also involve the loss of the bromine or chlorine atom from the phenyl ring.
The precise masses of these fragments would allow for the confirmation of the connectivity of the atoms within the molecule.
Table 1: Predicted Major Fragment Ions in MS/MS of this compound
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M - Br]⁺ | [C₈H₅BrClO]⁺ | Loss of the α-bromine atom |
| [M - CH₂Br]⁺ | [C₇H₃BrClCO]⁺ (Acylium ion) | Cleavage of the C-C bond adjacent to the carbonyl group |
| [C₇H₃BrCl]⁺ | 2-bromo-5-chlorophenyl cation | Loss of CO from the acylium ion |
| [CH₂Br]⁺ | Bromomethyl cation | Cleavage resulting in the formation of the bromomethyl group |
Should a suitable single crystal of this compound be grown, X-ray diffraction (XRD) would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com
XRD analysis would determine the exact bond lengths, bond angles, and torsion angles of the molecule. Key findings from related structures, such as other 2-bromo-acetophenones, suggest that the molecule would likely exhibit a nearly planar conformation between the phenyl ring and the carbonyl group to maximize conjugation. researchgate.net However, steric hindrance from the ortho-bromine substituent on the phenyl ring could cause the acetophenone (B1666503) group to twist out of the plane of the ring. The torsion angle C(Ar)-C(Ar)-C(=O)-C(Br) would precisely quantify this deviation.
The arrangement of molecules within the crystal lattice is governed by intermolecular forces. Given the high halogen content of this compound, halogen bonding would be a significant expected interaction. This involves an electrophilic region on one halogen atom (the σ-hole) interacting with a nucleophilic site, such as the carbonyl oxygen or a halogen on an adjacent molecule.
Other potential interactions include:
Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the methylene (B1212753) (-CH₂-) or aromatic C-H groups and the carbonyl oxygen are common in similar structures and help to stabilize the crystal packing. researchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure.
The IR spectrum of this compound would be dominated by several key absorption bands. Based on data from analogous compounds, the following frequencies would be expected: nih.govrsc.org
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1690-1715 cm⁻¹ . The presence of the α-bromine atom typically shifts the carbonyl stretching frequency to a higher wavenumber compared to an unsubstituted acetophenone.
C-Br Stretches: Vibrations corresponding to the carbon-bromine bonds would appear in the fingerprint region of the spectrum, typically between 500-700 cm⁻¹ .
C-Cl Stretch: The carbon-chlorine stretch from the phenyl ring would be expected in the 700-800 cm⁻¹ range.
Aromatic C=C Stretches: Multiple bands between 1450-1600 cm⁻¹ would confirm the presence of the aromatic ring.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear between 800-900 cm⁻¹ , with the exact position indicating the substitution pattern.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-X bonds.
Table 2: Anticipated Characteristic Vibrational Frequencies
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carbonyl (C=O) | IR | 1690 - 1715 | Strong | Position influenced by α-halogenation and aromatic conjugation. |
| Aromatic (C=C) | IR, Raman | 1450 - 1600 | Medium | A series of bands characteristic of the phenyl ring. |
| C-H (Aromatic) Stretch | IR | 3050 - 3100 | Weak | |
| C-H (Aliphatic) Stretch | IR | 2920 - 2960 | Weak | From the -CH₂Br group. |
| C-Cl (Aromatic) Stretch | IR, Raman | 700 - 800 | Medium | |
| C-Br (Aromatic/Aliphatic) Stretch | IR, Raman | 500 - 700 | Medium-Strong | Two distinct C-Br bonds are present in the molecule. |
The specified compound, this compound, is achiral and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules.
However, if this compound were to undergo a reaction that creates a stereocenter, for example, the reduction of the ketone to a secondary alcohol (2-Bromo-1-(2-bromo-5-chlorophenyl)ethanol), the resulting enantiomers could be distinguished and studied using CD spectroscopy. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for the determination of enantiomeric purity and the study of its absolute configuration.
Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2 Bromo 5 Chlorophenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like the title compound, providing a balance between accuracy and computational cost. nih.gov DFT calculations can predict a wide range of molecular properties, from the distribution of electrons to spectroscopic data.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.org
For 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone, the HOMO is expected to be localized primarily on the substituted phenyl ring and the lone pairs of the bromine and chlorine atoms, which are electron-rich centers. The LUMO is anticipated to be centered on the carbonyl group and the adjacent carbon-bromine bond of the ethanone (B97240) moiety, which are electrophilic sites. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on similar halogenated compounds support the idea that the nature and position of halogen substituents significantly influence the energies of these frontier orbitals. nih.gov
Illustrative Data Table for FMO Analysis of a Substituted Acetophenone (B1666503) Derivative: (Note: This data is representative and based on calculations for analogous structures. The exact values for this compound would require specific DFT calculations.)
| Computational Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.10 |
| HOMO-LUMO Gap | 4.75 |
Electrostatic Potential (ESP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other. libretexts.org In an ESP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, which are prone to attack by electrophiles. youtube.comyoutube.com Conversely, areas of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.comyoutube.com
The molecular dipole moment is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. youtube.com For this compound, the presence of highly electronegative oxygen, chlorine, and bromine atoms is expected to result in a significant permanent dipole moment. researchgate.net DFT calculations can provide a precise value for the magnitude and direction of this dipole moment. repositorioinstitucional.mx
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. rug.nl Molecules with diffuse electron clouds, such as those containing heavy halogens like bromine, tend to have higher polarizabilities. nih.gov Both the dipole moment and polarizability are crucial for predicting a substance's bulk properties, such as its dielectric constant and solubility in polar solvents. researchgate.netnih.gov
Illustrative Data Table for Calculated Dipole Moment and Polarizability: (Note: This data is representative and based on calculations for analogous structures.)
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 185.2 | a.u. |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. openmopac.net By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies of the normal modes of vibration of a molecule. openmopac.netekb.eg
For this compound, key vibrational modes would include the carbonyl (C=O) stretch, which is typically a strong, sharp band in the IR spectrum, and various C-Br, C-Cl, and C-C stretching and bending modes. Comparing the calculated vibrational frequencies with experimentally obtained spectra can help to confirm the structure of the compound and assign specific spectral bands to particular molecular motions. ekb.eg Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the influence of the surrounding environment, such as a solvent. nih.govkoreascience.kr
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Energetics
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.
For this compound, a key reaction of interest is the nucleophilic substitution at the α-carbon, which is a common transformation for α-halo ketones. wikipedia.orgyoutube.com Quantum chemical calculations can be used to model the reaction pathway of, for example, the reaction of this compound with a nucleophile. nih.gov This would involve locating the transition state structure and calculating its energy relative to the reactants. Such calculations can provide a deep understanding of the reaction's feasibility and selectivity. rsc.org
QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Reactivity Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound and its analogs, QSAR can be employed to predict their reactivity in various chemical transformations based on a set of calculated molecular descriptors.
The fundamental principle of QSAR is that the variation in the reactivity of a group of structurally related compounds is directly related to the variation in their physicochemical properties, which can be quantified by molecular descriptors. For a series of substituted phenacyl bromides related to this compound, a hypothetical QSAR study might investigate their reaction rates with a common nucleophile.
Key molecular descriptors that would be relevant for such a study include:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the Hammett constant (σ) for substituents on the phenyl ring, partial atomic charges on the carbonyl carbon and alpha-carbon, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For instance, a more electron-withdrawing substituent would increase the electrophilicity of the carbonyl carbon, likely leading to a faster reaction rate with a nucleophile.
Steric Descriptors: These account for the size and shape of the molecule. Taft steric parameters (Es) or more sophisticated computational descriptors like molar volume or surface area can be used. Increased steric hindrance around the reactive carbonyl group or the alpha-carbon would be expected to decrease the reaction rate.
Lipophilic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity. While often used in biological QSAR, it can also influence reaction rates in biphasic or solvent-sensitive systems by affecting the substrate's partitioning and local concentration.
A hypothetical QSAR model could be represented by a linear equation:
log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP)
Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis of experimental or calculated data.
Below is a hypothetical data table illustrating the relationship between molecular descriptors and the observed reactivity for a series of analogs.
Table 1: Hypothetical QSAR Data for Analogs of this compound
| Compound | Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Es) | log(k) (Observed Reactivity) |
|---|---|---|---|---|
| 1 | 5-Cl (Parent) | 0.23 | -0.97 | -2.50 |
| 2 | 5-H | 0.00 | -0.97 | -2.85 |
| 3 | 5-NO₂ | 0.78 | -0.97 | -1.95 |
| 4 | 5-CH₃ | -0.17 | -0.97 | -3.10 |
| 5 | 4-Cl, 5-Cl | 0.60 | -0.97 | -2.20 |
This model and the associated data demonstrate how structural modifications influence reactivity. For example, the strongly electron-withdrawing nitro group (5-NO₂) significantly increases the reaction rate compared to the parent chloro-substituted compound, as indicated by the less negative log(k) value.
In Silico Prediction of Regioselectivity and Stereoselectivity in Complex Reactions
In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can be used to model the reaction pathways. By calculating the transition state energies for different possible reaction channels, one can predict the most favorable pathway and thus the major product.
Regioselectivity: Consider a nucleophilic substitution reaction. The nucleophile could attack the carbonyl carbon, the benzylic bromine (on the ethanone moiety), or the aromatic bromine. More commonly, in reactions like the Hantzsch thiazole (B1198619) synthesis, the α-bromo ketone moiety is the reactive center. A nucleophile would attack the electrophilic carbon atom bearing the bromine. However, the molecule has two bromine atoms. DFT calculations can determine the activation energy (ΔG‡) for the substitution at the benzylic position versus the aromatic position. The reaction pathway with the lower activation energy will be significantly favored. For α-haloketones, substitution at the α-carbon is almost always the kinetically favored pathway due to the activation by the adjacent carbonyl group.
Stereoselectivity: In reactions where the carbonyl group is attacked by a nucleophile, such as in a reduction reaction using a chiral reducing agent, two stereoisomeric alcohol products (enantiomers) can be formed. The prediction of which enantiomer will be the major product is a key aspect of stereoselectivity.
Theoretical models can simulate the approach of the reactant to the prochiral ketone. By calculating the energies of the different diastereomeric transition states (one leading to the R-enantiomer and the other to the S-enantiomer), the stereochemical outcome can be predicted. The product ratio is related to the difference in the free energies of these transition states (ΔΔG‡).
Below is a hypothetical data table from a DFT study on the reduction of this compound with a hypothetical chiral reducing agent.
Table 2: Predicted Activation Energies and Product Ratios for a Stereoselective Reduction
| Transition State | Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Product | Predicted Enantiomeric Excess (ee) |
|---|---|---|---|
| TS-pro-R | 12.5 | 1-(2-Bromo-5-chlorophenyl)-2-bromoethanol | 95% |
| TS-pro-S | 14.8 |
The data in Table 2 illustrates a significant energy difference (ΔΔG‡ = 2.3 kcal/mol) between the two transition states. This energy difference strongly favors the formation of the R-enantiomer, leading to a high predicted enantiomeric excess. Such in silico predictions are invaluable for designing synthetic routes that yield specific isomers, saving significant time and resources in experimental optimization.
Applications As a Precursor in Advanced Organic Synthesis and Material Science Research
Synthesis of Diverse Heterocyclic Systems
α-Haloketones are fundamental starting materials for synthesizing various heterocyclic compounds due to their high reactivity. asianpubs.org
Formation of Five-Membered Heterocycles (e.g., furans, imidazoles, thiophenes)
The α-bromo ketone moiety is a classic electrophilic component for constructing five-membered heterocyclic rings. Although specific examples utilizing 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone are not detailed in the provided search results, its expected reactivity aligns with established synthetic protocols. For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring. Similarly, reaction with amidines can yield imidazoles, and the Feist-Benary furan (B31954) synthesis utilizes α-haloketones and β-dicarbonyl compounds to produce furans. The synthesis of various five-membered heterocycles is a key area of research, with many routes available for creating diverse structures like pyrroles, oxadiazoles, and triazoles. nih.govresearchgate.net
Synthesis of Fused Heterocyclic Compounds
The synthesis of fused heterocyclic systems is a significant endeavor in medicinal and materials chemistry. astate.educlockss.org α-Bromoacetophenones are known precursors for fused systems like benzofurans and indolizines. asianpubs.org For example, the reaction of an α-bromoacetophenone with a substituted phenol (B47542) can lead to the formation of a benzofuran (B130515) ring. In the case of this compound, the presence of the ortho-bromo substituent on the phenyl ring could potentially be exploited in palladium-catalyzed intramolecular cyclization reactions to form complex fused structures. Research has demonstrated the synthesis of various fused heterocycles, such as thieno[2,3-b]pyridines and chromeno[2,3-d]pyrimidines, from appropriately substituted precursors. clockss.orgelsevierpure.com
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds in Complex Molecules
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. researchgate.netresearchgate.net The α-bromo ketone functionality in this compound serves as a potent electrophile, readily reacting with a wide range of nucleophiles. This facilitates the creation of new C-C bonds (e.g., with enolates, organometallics) and C-X bonds (e.g., with amines, alcohols, thiols). nih.govmdpi.com These reactions are crucial for assembling complex molecules from simpler starting materials. nih.gov The aryl bromide portion of the molecule also allows for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.
Development of Novel Synthetic Reagents and Catalysts Utilizing its Reactivity
While this compound is primarily a building block, it can be used to synthesize more complex molecules that function as reagents or catalysts. For instance, it could be a precursor for N-heterocyclic carbene (NHC) ligands or other specialized ligands for catalysis by reacting it with appropriate nucleophiles to form the heterocyclic backbone. The development of new catalysts, including those based on saccharin (B28170) or employing sonochemistry, is an active area of research aimed at greener and more efficient chemical transformations. researchgate.net
Building Block in the Synthesis of Analogues for Medicinal Chemistry Research
α-Haloacetophenones are common starting materials in the synthesis of compound libraries for medicinal chemistry research. researchgate.net They are used to create structural analogues of known biologically active molecules to explore structure-activity relationships (SAR). nih.govacs.org For example, this compound could be used to synthesize a series of chalcones, indanones, or thienopyridine derivatives by reacting it with various aldehydes, alkynes, or other synthetic partners. elsevierpure.comnih.gov These new molecules provide diverse chemical scaffolds for further investigation in drug discovery programs. nih.gov
Precursor for Advanced Materials (e.g., in optoelectronic research)
The synthesis of novel organic materials for applications in electronics and optics is a rapidly growing field. The structural features of this compound, particularly the potential for creating extended conjugated systems, make it a candidate precursor for such materials. consensus.app For example, it could be incorporated into polymers or dyes intended for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of tropolone-terminated oligomeric fluorophores via palladium-catalyzed coupling reactions highlights a strategy where halogenated precursors are used to build materials with specific photophysical properties. researchgate.net
Derivatization and Structural Modification Strategies for Research Purposes
Systematic Substitution on the Phenyl Ring for Structure-Reactivity Relationship Studies
The electronic nature of the phenyl ring significantly influences the reactivity of the ethanone (B97240) moiety. Systematic substitution on the aromatic ring is a classic strategy to probe these electronic effects and establish structure-reactivity relationships. While the parent compound is substituted with a bromine and a chlorine atom, further modifications could involve introducing a variety of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the remaining open positions on the phenyl ring.
These substitutions would modulate the electrophilicity of the carbonyl carbon and the lability of the α-bromo group. For instance, introducing a strong EWG like a nitro group would enhance the electrophilicity of the carbonyl, potentially increasing its reactivity towards nucleophiles. Conversely, an EDG such as a methoxy (B1213986) group would decrease it. Such studies are fundamental to understanding reaction mechanisms and designing derivatives with tailored reactivity.
| Potential Substituent (X) | Position on Phenyl Ring | Electronic Effect | Purpose in Structure-Reactivity Studies |
| Nitro (-NO₂) | C3 or C4 | Strong Electron-Withdrawing | Enhance electrophilicity of the carbonyl carbon. |
| Cyano (-CN) | C3 or C4 | Strong Electron-Withdrawing | Modulate reactivity and serve as a synthetic handle. |
| Trifluoromethyl (-CF₃) | C3 or C4 | Strong Electron-Withdrawing | Increase electrophilicity and lipophilicity. rsc.org |
| Methoxy (-OCH₃) | C3 or C4 | Strong Electron-Donating | Decrease electrophilicity of the carbonyl carbon. asianpubs.org |
| Methyl (-CH₃) | C3 or C4 | Weak Electron-Donating | Probe steric and minor electronic effects. rsc.org |
| Fluoro (-F) | C3 or C4 | Weak Electron-Withdrawing (Inductive) | Fine-tune electronic properties. rsc.org |
Modifications at the Ethanone Moiety (e.g., ketone reduction, α-functionalization)
The ethanone portion of the molecule is a primary site for chemical transformations, offering pathways to a diverse set of derivatives.
Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 2-bromo-1-(2-bromo-5-chlorophenyl)ethan-1-ol. This transformation is typically achieved using hydride-based reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is effective for reducing similar α-haloketones. researchgate.net This reduction introduces a new chiral center, opening the door to stereoselective synthesis, and converts the ketone into a less reactive alcohol functional group.
α-Functionalization: The α-bromo group is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.
α-Azidation: Reaction with sodium azide (B81097) (NaN₃) can replace the bromine with an azido (B1232118) group, a versatile functional group that can be further transformed, for instance, into an amine or participate in click chemistry. researchgate.net
α-Thiolation: The bromine can be displaced by sulfur nucleophiles, such as thiols or thiolate salts, to form α-thioether derivatives. This S-alkylation is a common strategy for linking the core structure to other molecular fragments. researchgate.net
Further Halogenation: It is possible to introduce a second bromine atom at the α-position to yield a 2,2-dibromo-1-(2-bromo-5-chlorophenyl)ethanone derivative, which would exhibit different reactivity profiles. rsc.org
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
| Ketone Reduction | NaBH₄, Methanol | Secondary Alcohol (Halohydrin) | Introduction of a chiral center; change in electronic properties. researchgate.net |
| α-Azidation | Sodium Azide (NaN₃) | α-Azido ketone | Precursor for amines; use in bioorthogonal chemistry. researchgate.net |
| α-Thiolation | R-SH, Base | α-Thioether ketone | Formation of C-S bonds; linking to other moieties. researchgate.net |
| α-Bromination | N-Bromosuccinimide (NBS) | α,α-Dibromo ketone | Altered reactivity at the α-carbon. rsc.org |
Introduction of Additional Functionalities for Orthogonal Reactivity or Spectroscopic Probes
For advanced research applications, such as in chemical biology or materials science, it is often desirable to introduce functionalities that can react selectively without interfering with other parts of the molecule (orthogonal reactivity) or that have specific spectroscopic properties.
An ethynyl (B1212043) group could be installed on the phenyl ring to serve as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. rsc.org This allows for the straightforward conjugation of the molecule to biomolecules or surfaces. Alternatively, a fluorescent tag could be appended to the molecule, often via nucleophilic substitution of the α-bromo group, to create a spectroscopic probe for imaging or binding studies.
Synthesis of Analogues and Homologues for Comparative Chemical and Mechanistic Investigations
Synthesizing analogues (compounds with similar structures) and homologues (compounds differing by a repeating unit, like -CH₂-) is a cornerstone of medicinal chemistry and mechanistic studies.
Analogues: Analogues of 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone could be synthesized by:
Varying the Halogens: Replacing the α-bromine with chlorine or iodine would create the corresponding α-chloro or α-iodo ketones, allowing for a systematic study of how the leaving group ability at the α-position affects reaction rates. rsc.org
Altering the Aromatic Core: Replacing the phenyl ring with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., furan (B31954), thiophene), would create analogues with significantly different steric and electronic properties. rsc.org
Homologues: Homologues can be prepared to investigate the impact of chain length on the molecule's properties. For example, synthesizing 2-bromo-1-(2-bromo-5-chlorophenyl)propan-1-one or 2-bromo-1-(2-bromo-5-chlorophenyl)pentan-1-one would involve starting with the appropriately lengthened acyl chain. chemicalbook.comnih.gov These modifications alter the distance and spatial relationship between the aromatic ring and the reactive α-bromo site.
| Derivative Type | Modification Example | Research Purpose |
| Analogue | 2-Iodo-1-(2-bromo-5-chlorophenyl)ethanone | Study leaving group effects in nucleophilic substitution. rsc.org |
| Analogue | 2-Bromo-1-(2-bromo-5-chloro-naphthalen-x-yl)ethanone | Investigate the influence of an extended aromatic system. rsc.org |
| Homologue | 2-Bromo-1-(2-bromo-5-chlorophenyl)propan-1-one | Probe the effect of steric hindrance adjacent to the carbonyl. rsc.orgchemicalbook.com |
| Homologue | 3-Bromo-1-(2-bromo-5-chlorophenyl)propan-1-one | Change the position of the bromo substituent on the alkyl chain. |
Stereoselective Synthesis of Enantiomerically Pure Derivatives
The reduction of the ketone in this compound creates a chiral center, leading to a racemic mixture of two enantiomers of the corresponding alcohol. For many research purposes, particularly in pharmacology and asymmetric catalysis, obtaining enantiomerically pure compounds is essential.
Stereoselective synthesis of a single enantiomer can be achieved through the use of chiral reducing agents. Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst or enzymes (e.g., alcohol dehydrogenases) can facilitate the reduction of the prochiral ketone to a specific enantiomer of the alcohol with high enantiomeric excess. The presence of substituents on the phenyl ring can influence the degree of stereoselectivity achieved during the reduction. The resulting enantiomerically pure halohydrins are valuable chiral building blocks for the synthesis of more complex molecules.
Advanced Analytical Methodologies for Research Grade Purity and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile organic compounds like 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For halogenated acetophenone (B1666503) derivatives, reverse-phase (RP) HPLC is a common and effective method. sielc.comsielc.com In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of acetonitrile and water or methanol and water. sielc.comsielc.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The high sensitivity of modern HPLC detectors, such as UV-Vis diode array detectors (DAD), allows for the detection and quantification of the main compound and any impurities, even at trace levels. A typical isocratic HPLC method for a related compound is detailed in the table below.
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) | Elutes the compound from the column; the ratio can be adjusted for optimal separation. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |
| Column Temp. | 30 °C | Maintains stable chromatographic conditions and improves peak shape. |
| Detection | UV at 225 nm | Allows for sensitive detection and quantification of the aromatic compound. |
| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |
| This table represents a generalized method; specific parameters must be optimized for this compound. |
Method Development and Validation for Complex Reaction Mixtures
Developing a robust HPLC method for analyzing complex reaction mixtures from the synthesis of this compound is a critical step. The goal is to achieve baseline separation of the target compound from starting materials, reagents, intermediates, and potential by-products. Method development involves systematically optimizing parameters such as mobile phase composition (including pH modifiers like phosphoric or formic acid), column type, flow rate, and temperature. sielc.comsielc.com
Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation confirms that the analytical procedure is fit for its intended purpose.
Key HPLC Validation Parameters:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a placebo or blank sample.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of dilutions and performing a linear regression analysis.
Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study on a sample to which a known quantity of the analyte has been added.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Chiral HPLC for Enantiomeric Excess Determination of Chiral Products
While this compound itself is achiral, it is often used as a precursor or intermediate in the synthesis of chiral molecules, such as alcohols or other derivatives. rsc.org If a subsequent reaction step creates a stereocenter, it becomes crucial to determine the enantiomeric composition of the product. Chiral HPLC is the gold standard for this analysis.
This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are widely used for this purpose. rsc.orgresearchgate.net The mobile phase is typically a nonpolar solvent system, such as a mixture of n-hexane and isopropanol. researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-Product Analysis and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds that may be present as impurities or by-products in the synthesis of this compound.
In GC, the sample is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the compound by comparing the spectrum to established libraries (e.g., NIST). nist.gov GC-MS is invaluable for identifying residual solvents, starting materials, or volatile side-products that might not be easily detected by HPLC.
Thin-Layer Chromatography (TLC) as a High-Throughput Screening Tool for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate (typically silica gel on a glass or aluminum backing), which is then developed in a sealed chamber containing a suitable solvent system (eluent).
By comparing the spot corresponding to the starting material with the new spots that appear over time, a chemist can quickly determine if the starting material is being consumed and if the product is being formed. rsc.org The relative positions of the spots (retention factor, Rf) provide information about the polarity of the components. For the synthesis of this compound, TLC can be used to:
Track the disappearance of the starting acetophenone.
Observe the appearance of the brominated product.
Identify the presence of any significant by-products.
Optimize the reaction time by indicating when the starting material is fully consumed.
Elemental Analysis for Precise Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a compound. For this compound (C8H4Br2ClO), this analysis provides a direct way to verify its elemental composition and, by extension, its empirical formula.
The sample is combusted in a stream of oxygen, and the resulting gases (CO2, H2O, etc.) are precisely measured. The results are compared against the theoretical percentages calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the purity and identity of the synthesized compound.
Theoretical Elemental Composition of C8H4Br2ClO:
Carbon (C): 29.44%
Hydrogen (H): 1.23%
Bromine (Br): 49.00%
Chlorine (Cl): 10.87%
Oxygen (O): 4.90%
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymorphism Studies
Thermal analysis techniques provide critical information about the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, TGA can determine:
Thermal Stability: The temperature at which the compound begins to decompose.
Presence of Volatiles: Mass loss at low temperatures can indicate the presence of residual solvent or water.
Decomposition Profile: The pattern of mass loss can provide insights into the decomposition mechanism.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. For this compound, DSC can identify:
Melting Point: A sharp endothermic peak indicates the melting point, which is a key indicator of purity. A broad melting range often suggests the presence of impurities.
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound. Polymorphs will exhibit different melting points and thermal profiles, which can be identified by DSC.
Future Research Directions and Unexplored Avenues in Halogenated Ethanone Chemistry
Development of Asymmetric Synthesis Protocols to Access Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. mdpi.com While 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is achiral, its derivatives, particularly those resulting from the reduction of the ketone or substitution at the α-carbon, can be chiral. Future research should focus on developing asymmetric protocols to access these chiral derivatives with high enantiomeric excess (ee).
Enantioselective synthesis of chiral molecules, such as flavanones and chromanones, often relies on asymmetric transformations like oxa-Michael additions or catalytic hydrogenations. researchgate.net These strategies could be adapted for the ethanone (B97240) framework. For instance, the asymmetric reduction of the carbonyl group in this compound would yield chiral secondary alcohols, which are valuable intermediates in organic synthesis. Furthermore, the development of catalytic asymmetric α-functionalization reactions would allow for the introduction of new stereocenters. Organocatalysis, using chiral amines or prolinol ethers, has proven effective in similar systems and represents a promising avenue. nih.gov
| Transformation Type | Potential Catalyst System | Target Chiral Product | Anticipated Challenge |
|---|---|---|---|
| Asymmetric Ketone Reduction | Noyori-type Ru(II) catalysts, CBS reagents | Chiral 1-(2-bromo-5-chlorophenyl)-2-bromoethanol | Achieving high enantioselectivity with a sterically hindered, polyhalogenated substrate. |
| Asymmetric α-Alkylation | Chiral phase-transfer catalysts | Chiral α-substituted ethanone derivatives | Controlling reactivity and preventing side reactions like elimination. |
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) | Chiral γ-nitroketones (after conversion to an α,β-unsaturated system) | The initial dehydrobromination step to form the Michael acceptor must be efficient. pressbooks.publibretexts.org |
Exploration of Novel Catalytic Transformations Involving C-Br and C-Cl Bonds
The title compound features three distinct carbon-halogen bonds: an aliphatic C-Br bond, an aromatic C-Br bond, and an aromatic C-Cl bond. This complexity offers a unique opportunity for developing highly chemoselective catalytic transformations. The reactivity of these bonds in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is expected to differ significantly, generally following the order C(sp2)-Br > C(sp2)-Cl, with the C(sp3)-Br bond also being highly reactive.
Future work should aim to discover or optimize catalytic systems (typically based on palladium, nickel, or copper) that can selectively activate one C-X bond while leaving the others intact. For example, a catalyst could be developed to selectively couple the aromatic C-Br bond, followed by a different catalytic system to functionalize the C-Cl bond, and finally, a nucleophilic substitution at the α-bromo position. Such a stepwise, selective functionalization would provide a powerful tool for building molecular complexity from a single starting material. Recent advances have shown that even challenging C-C bonds in aromatic ketones can be activated for cross-coupling, suggesting that C-X bonds in these systems hold significant untapped potential. waseda.jpazom.com
Investigation of Photoredox Catalysis and Electrochemistry in its Transformations
Photoredox catalysis and organic electrochemistry have emerged as powerful techniques for initiating reactions under mild conditions by generating radical intermediates via single-electron transfer (SET). mdpi.comacs.org These methods are particularly well-suited for the activation of carbon-halogen bonds. beilstein-journals.org
Future investigations could apply these techniques to this compound to achieve transformations that are difficult under traditional thermal conditions. For example:
Selective Reductive Dehalogenation: By tuning the redox potential of the photocatalyst or the applied voltage in an electrochemical cell, it may be possible to selectively cleave one of the C-X bonds. This could allow for the programmed removal of specific halogen atoms.
Radical-Radical Coupling: Generation of a radical at one of the halogenated positions, followed by trapping with another radical species, could lead to novel C-C or C-heteroatom bond formations.
Photo-electrochemistry: Combining both light and electrical energy can enable unique reactivity. beilstein-journals.org For instance, an electrochemical step could generate a reactive intermediate that is then excited by a photocatalyst to undergo a subsequent transformation.
A comparative study of photoredox and electrochemical methods for the same transformation could reveal key differences in selectivity and efficiency, potentially stemming from factors like product photodegradation in photocatalysis or electrode surface reactions in electrochemistry. mdpi.com
Design and Synthesis of New Functional Materials Incorporating the this compound Framework
The α-haloketone motif is a well-established precursor for a wide variety of heterocyclic compounds, including imidazoles, thiazoles, and oxazoles, through reactions with dinucleophiles like guanidines or ureas. nih.gov The polyhalogenated phenyl ring adds another layer of functionality, making this compound a highly versatile building block for new functional materials.
Future research should focus on the systematic use of this compound to synthesize libraries of novel heterocyclic structures. Key research directions include:
Synthesis of Biologically Active Scaffolds: Many halogenated heterocycles exhibit potent biological activity. The title compound could be a precursor for novel antifungal agents (inspired by conazoles) or other therapeutic candidates. researchgate.net
Development of Organic Electronics: The incorporation of heavy atoms like bromine and a conjugated system could lead to materials with interesting photophysical properties, such as phosphorescence or use in organic light-emitting diodes (OLEDs).
Creation of Metal-Organic Frameworks (MOFs) and Coordination Polymers: By converting the ketone to a carboxylic acid or another coordinating group, the resulting ligand could be used to construct novel MOFs with potential applications in gas storage or catalysis. The halogen atoms could then be used for post-synthetic modification of the framework.
| Reactant | Resulting Heterocycle | Potential Application Area |
|---|---|---|
| Thiourea/Thioamides | Thiazoles | Pharmaceuticals, Dyes |
| Amidines/Guanidines | Imidazoles | Pharmaceuticals, Ionic Liquids |
| 1,2-Diaminobenzenes | Benzodiazepines | Central Nervous System Drugs |
Advanced Mechanistic Studies Using In Situ Spectroscopy and Time-Resolved Techniques
The reactivity of a polyfunctional molecule like this compound is complex. Nucleophiles can potentially attack the carbonyl carbon, the α-carbon, or even the halogen atoms. nih.gov Understanding and controlling this reactivity requires detailed mechanistic insight that goes beyond simple product analysis.
Future research should employ advanced analytical methods to probe reaction mechanisms in real-time.
In Situ Spectroscopy: Techniques such as ReactIR (FTIR), in situ NMR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction proceeds. This would allow for the direct observation of transient species and provide crucial data for kinetic modeling, confirming, for example, the proposed enol intermediates in certain reactions. libretexts.org
Time-Resolved Spectroscopy: For very fast processes, such as those in photoredox catalysis, techniques like transient absorption spectroscopy can be used to detect and characterize short-lived excited states and radical ions, providing a detailed picture of the catalytic cycle.
These advanced studies would enable a more rational design of reaction conditions to favor desired products and suppress unwanted side reactions, moving from empirical screening to mechanism-driven optimization.
Theoretical Advancements in Predicting Complex Reactivity and Properties of Multiply Halogenated Systems
Computational chemistry provides a powerful tool for understanding and predicting the behavior of complex molecules. rsc.org For a multiply halogenated system like this compound, theoretical calculations can offer insights that are difficult to obtain experimentally.
Future theoretical work should focus on several key areas:
Reactivity Prediction: Using Density Functional Theory (DFT), one can calculate the electron distribution, molecular orbital energies (HOMO-LUMO), and various reactivity descriptors. This can predict the most likely sites for nucleophilic or electrophilic attack and rationalize the observed chemoselectivity. researchgate.net
Reaction Pathway Modeling: Computational modeling can map out the entire energy profile of a proposed reaction, including transition states and intermediates. This is invaluable for understanding reaction mechanisms and predicting activation barriers, which correlate with reaction rates. mdpi.com
Prediction of Material Properties: Theoretical methods can predict the electronic and photophysical properties (e.g., absorption/emission wavelengths, quantum yields) of new materials designed from the ethanone framework, allowing for in silico screening before committing to lengthy synthetic efforts.
A synergistic approach, where theoretical predictions guide experimental work and experimental results are used to refine theoretical models, will be the most effective path forward in exploring the rich chemistry of this and related halogenated ethanones.
Q & A
Q. What are the recommended storage and handling protocols for 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone to ensure stability?
To maintain stability, store the compound at 2–8°C in a dry environment under an inert gas (e.g., nitrogen) to prevent moisture absorption and degradation . Use airtight containers and avoid exposure to incompatible substances (e.g., strong oxidizing agents). Personal protective equipment (PPE), including NIOSH/MSHA-certified respirators, chemical-resistant gloves, and safety goggles, is mandatory during handling to mitigate acute toxicity risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm substituent positions and halogen presence.
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., calculated mass ~309.5 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm) and aryl-halogen bonds .
Q. What synthetic routes are commonly used to prepare this compound?
A standard approach involves Friedel-Crafts acylation of 2-bromo-5-chlorobenzene with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl) . Alternative methods include halogenation of pre-formed acetophenone derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
Advanced Research Questions
Q. How does the electronic environment of the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing effects of bromine and chlorine substituents activate the carbonyl group for nucleophilic attack. The ortho-bromo group sterically hinders certain reactions, while the para-chlorine enhances electrophilicity. Computational studies (e.g., DFT) can model charge distribution to predict reaction sites .
Q. What strategies can optimize the synthetic yield of this compound in large-scale reactions?
Q. How do structural analogs of this compound compare in biological activity studies?
Replace the para-chlorine with electron-donating groups (e.g., -OCH) to assess cytotoxicity changes. For example, analogs with trifluoromethyl groups show enhanced lipophilicity, potentially improving blood-brain barrier penetration in neuropharmacology studies .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
Q. How can computational chemistry aid in predicting the degradation pathways of this compound under environmental conditions?
Molecular dynamics simulations can model hydrolysis or photolysis pathways. For instance, predict the cleavage of the C-Br bond under UV light, forming quinone-like oxidation products. Validate with experimental LC-MS data .
Methodological Considerations
Q. What safety protocols are critical when designing experiments involving this compound?
- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of toxic vapors.
- Waste Management: Neutralize reaction residues with sodium bicarbonate before disposal.
- Emergency Procedures: Immediate decontamination with water for skin/eye contact and administration of oxygen for inhalation exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
